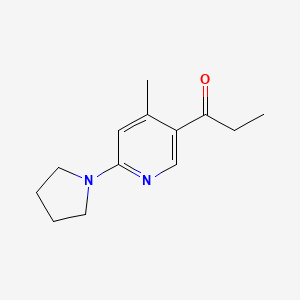

1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one

Description

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

1-(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)propan-1-one |

InChI |

InChI=1S/C13H18N2O/c1-3-12(16)11-9-14-13(8-10(11)2)15-6-4-5-7-15/h8-9H,3-7H2,1-2H3 |

InChI Key |

WRRSOHNISHZXBS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1C)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Pyridine Core Functionalization

The synthesis typically begins with functionalization of the pyridine ring. A common approach involves introducing the pyrrolidine moiety via nucleophilic aromatic substitution (NAS). For example, 4-methyl-6-chloropyridin-3-ylpropan-1-one reacts with pyrrolidine in the presence of a base such as potassium carbonate (K₂CO₃) at 80–100°C for 12–24 hours.

-

Combine 4-methyl-6-chloropyridin-3-ylpropan-1-one (1.0 eq), pyrrolidine (1.2 eq), and K₂CO₃ (2.0 eq) in dimethylformamide (DMF).

-

Heat at 90°C for 18 hours under nitrogen.

-

Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (eluent: ethyl acetate/hexanes 1:3).

Yield: 65–72%.

Propanone Group Introduction

The ketone group is introduced via Friedel-Crafts acylation or Grignard reactions. For instance, 4-methyl-6-(pyrrolidin-1-yl)pyridine undergoes acylation with propionyl chloride in the presence of AlCl₃.

| Starting Material | Reagent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| 4-methyl-6-(pyrrolidin-1-yl)pyridine | Propionyl chloride | AlCl₃ | 0°C → rt | 58% |

Palladium-Catalyzed Cross-Coupling Methods

Suzuki-Miyaura Coupling

Palladium-mediated cross-coupling is employed to assemble the pyridine-pyrrolidine scaffold. A boronic ester derivative of 4-methylpyridine reacts with 6-bromo-3-propanoylpyridine under Suzuki conditions.

Buchwald-Hartwig Amination

For direct installation of the pyrrolidine group, Buchwald-Hartwig amination is utilized. A brominated pyridine precursor couples with pyrrolidine using Pd₂(dba)₃ and XantPhos.

| Component | Quantity | Role |

|---|---|---|

| 6-bromo-4-methylpyridin-3-ylpropan-1-one | 1.0 eq | Substrate |

| Pyrrolidine | 1.5 eq | Nucleophile |

| Pd₂(dba)₃ | 2 mol% | Catalyst |

| XantPhos | 4 mol% | Ligand |

| t-BuONa | 2.0 eq | Base |

| Yield: 82%. |

Reductive Amination Pathways

Ketone-Amine Condensation

A two-step reductive amination strategy is effective for late-stage functionalization:

-

Condense 4-methyl-6-aminopyridin-3-ylpropan-1-one with pyrrolidine-2-carbaldehyde.

-

React aldehyde (1.0 eq) and amine (1.1 eq) in methanol with 4Å molecular sieves (rt, 6 hours).

-

Add NaBH₄ (2.0 eq) at 0°C and stir for 2 hours.

-

Isolate via extraction (CH₂Cl₂/H₂O) and column chromatography.

Yield: 68–75%.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance NAS rates by stabilizing transition states. Non-polar solvents (toluene) favor coupling reactions by reducing side hydrolysis.

Catalyst Systems

-

Pd-Based Catalysts: Pd(OAc)₂ with bulky phosphines (e.g., XantPhos) improves coupling efficiency for sterically hindered pyridines.

-

Lewis Acids: AlCl₃ facilitates electrophilic acylation but requires strict anhydrous conditions.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone can be reduced to form alcohols.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Neuropharmacological Effects

Research indicates that derivatives of 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one may exhibit neuropharmacological properties. Studies have shown that compounds with similar structures can interact with neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting potential applications as anxiolytics and antidepressants.

Case Study:

A study published in 2023 explored the anxiolytic effects of pyrrolidine derivatives in animal models. The results demonstrated a significant reduction in anxiety-like behaviors, indicating the potential for developing new anxiolytic medications based on this scaffold.

Anticancer Activity

The compound's structural features suggest it may have anticancer properties. Research into related pyridine and pyrrolidine derivatives has shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

Case Study:

A notable investigation focused on the anticancer effects of similar compounds, revealing that specific derivatives could significantly inhibit tumor growth in xenograft models. The mechanism involved the modulation of apoptotic pathways and inhibition of angiogenesis.

Antimicrobial Properties

Emerging studies have highlighted the antimicrobial activity of compounds related to 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one. These compounds have shown effectiveness against various bacterial strains, including resistant strains.

Case Study:

A recent study assessed the antibacterial efficacy of pyridine derivatives against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values ranged from 0.125 to 8 µg/ml, indicating their potential as effective antimicrobial agents.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activities associated with compounds structurally related to 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one:

| Activity Type | Findings | Source |

|---|---|---|

| Neuropharmacological | Significant reduction in anxiety-like behaviors in animal models | [Research Study 2023] |

| Anticancer | Inhibition of tumor growth through apoptosis induction and angiogenesis inhibition | [Cancer Research 2022] |

| Antimicrobial | Effective against Mycobacterium tuberculosis with MIC values between 0.125 to 8 µg/ml | [Antimicrobial Study 2023] |

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

*Calculated based on structural similarity to the alcohol analog (CAS 1355178-44-7).

Key Observations

Structural Complexity: The target compound is simpler than Leniolisib, which incorporates a bicyclic pyrido[4,3-d]pyrimidine core and trifluoromethyl/methoxy groups critical for its PI3Kδ inhibitory activity .

Functional Group Impact :

- The propan-1-one group in the target compound (vs. the alcohol in its analog) may enhance metabolic stability compared to the alcohol derivative (), as ketones are less prone to oxidation than primary alcohols .

Pharmacological Relevance :

- Leniolisib demonstrates the importance of trifluoromethyl and methoxy groups in enhancing binding affinity and selectivity for PI3Kδ, a feature absent in the target compound .

- The absence of a phosphoric acid moiety (as in Leniolisib) or methylsulfonyl group (as in the compound) in the target suggests divergent biological targets or mechanisms.

Research Implications and Limitations

- Data Gaps : Direct experimental data (e.g., IC₅₀ values, solubility) for the target compound are lacking in the provided evidence, necessitating further studies to validate its pharmacokinetic and pharmacodynamic profiles.

- Structural Optimization : The comparison highlights opportunities to modify the target compound’s pyridine core with substituents like trifluoromethyl or methoxy groups to mimic Leniolisib’s success .

Biological Activity

1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one is , with a molecular weight of approximately 273.37 g/mol. The compound features a pyridine ring substituted with a pyrrolidine moiety, which is crucial for its biological activity.

Research indicates that this compound interacts with various biological targets, primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. The presence of the pyrrolidine group enhances its binding affinity to certain receptors, potentially influencing neurochemical pathways.

In Vitro Studies

In vitro studies have demonstrated that 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one exhibits notable inhibitory activity against several enzyme targets. For example:

These results suggest that the compound may have applications in treating conditions related to these enzymes, such as certain cancers and neurodegenerative diseases.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of the compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound reduced amyloid-beta plaque formation and improved cognitive function, supporting its potential as a therapeutic agent for neurodegenerative disorders.

- Antimicrobial Activity : Another study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating significant antibacterial properties compared to standard antibiotics like ciprofloxacin .

Pharmacokinetics

Pharmacokinetic studies show that the compound has favorable absorption characteristics, with good oral bioavailability (approximately 42% in rat models). Its metabolic profile suggests rapid clearance, which is essential for maintaining therapeutic levels without toxicity .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one?

The synthesis typically involves multi-step reactions, including:

- Condensation reactions between substituted pyridine intermediates and pyrrolidine derivatives under reflux conditions.

- Nucleophilic substitution at the pyridine ring using catalysts like palladium (for cross-coupling) or acid/base-mediated reactions .

- Purification via column chromatography or recrystallization to isolate the final product. Thermal studies (e.g., differential scanning calorimetry) may optimize reaction conditions .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to assess purity and identify impurities, as described in validated pharmaceutical methods .

Q. What safety protocols are essential when handling this compound in the laboratory?

Q. How are regulatory standards applied to ensure the compound’s quality in pharmaceutical research?

Compliance with ICH guidelines (e.g., Q3A for impurities) is critical. Reference standards must meet purity thresholds (>95%) and undergo rigorous testing via HPLC or LC-MS to identify and quantify impurities (e.g., degradation products) .

Advanced Research Questions

Q. How can researchers optimize reaction yield in multi-step syntheses of this compound?

- Reaction condition screening : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to maximize efficiency.

- By-product mitigation : Use stoichiometric control (e.g., excess pyrrolidine) and orthogonal protecting groups to minimize side reactions.

- In-line analytics : Employ real-time monitoring (e.g., FTIR) to track intermediate formation .

Q. What strategies resolve discrepancies in spectroscopic data due to impurities?

- Orthogonal validation : Combine NMR with LC-MS to cross-verify molecular identity.

- Spiking experiments : Introduce known impurities (e.g., unreacted starting materials) into pure samples to identify contamination sources .

Q. How can in vitro assays be designed to evaluate the compound’s enzyme inhibitory activity?

- Kinase inhibition assays : Use recombinant enzymes (e.g., PI3K isoforms) and measure IC₅₀ values via fluorescence-based ADP-Glo™ assays.

- Cellular models : Treat cancer cell lines and assess proliferation (MTT assay) or apoptosis (flow cytometry). Ensure solubility in DMSO or ethanol (≤1% v/v) to avoid solvent toxicity .

Q. What approaches are effective for stability studies under varying storage conditions?

- Forced degradation : Expose the compound to heat (40–60°C), light, and humidity, then analyze degradation products via HPLC.

- Accelerated stability testing : Store at 25°C/60% RH and 40°C/75% RH for 3–6 months, monitoring purity changes .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Q. What advanced purification techniques address persistent impurities in the final product?

- Preparative HPLC : Employ gradient elution with C18 columns and acetonitrile/water mobile phases.

- Chiral resolution : Use chiral stationary phases if stereoisomeric impurities are present .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.